

Literature review on 19-Heptatriacontanol studies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 19-Heptatriacontanol

Cat. No.: B11932174

Get Quote

Literature Review: 19-Heptatriacontanol Studies

A comprehensive review of existing scientific literature reveals a significant lack of specific studies on **19-Heptatriacontanol**. While the broader class of long-chain fatty alcohols, including isomers of Heptatriacontanol, has been the subject of some research, data pertaining specifically to the **19-Heptatriacontanol** isomer is not available in the public domain. This technical guide will, therefore, summarize the current state of knowledge on long-chain fatty alcohols in general, highlighting potential areas for future research into specific isomers like **19-Heptatriacontanol**.

Chemical Identity of Heptatriacontanol

Heptatriacontanol is a saturated fatty alcohol with the chemical formula C₃₇H₇₆O. The number "19" in **19-Heptatriacontanol** indicates that the hydroxyl (-OH) group is attached to the 19th carbon atom of the 37-carbon chain. While chemical databases like PubChem and CAS Common Chemistry provide information on isomers such as 1-Heptatriacontanol, specific entries and associated biological data for **19-Heptatriacontanol** are absent.[1][2]

General Biological Activities of Long-Chain Fatty Alcohols

Research on long-chain fatty alcohols, a class to which **19-Heptatriacontanol** belongs, has uncovered a range of biological activities. These activities appear to be dependent on the chain

length of the alcohol.

Antibacterial Activity: Studies have shown that long-chain fatty alcohols possess antibacterial properties, particularly against Staphylococcus aureus. The effectiveness of this activity varies with the length of the aliphatic carbon chain. For instance, alcohols with chain lengths from C10 to C13 have demonstrated notable bactericidal and membrane-damaging activity.

Neurological Effects: Long-chain n-alcohols have been observed to influence the firing frequency of dopaminergic neurons in the ventral tegmental area (VTA). The potency of this effect is related to the carbon chain length, with longer chains generally exhibiting greater potency at lower concentrations.

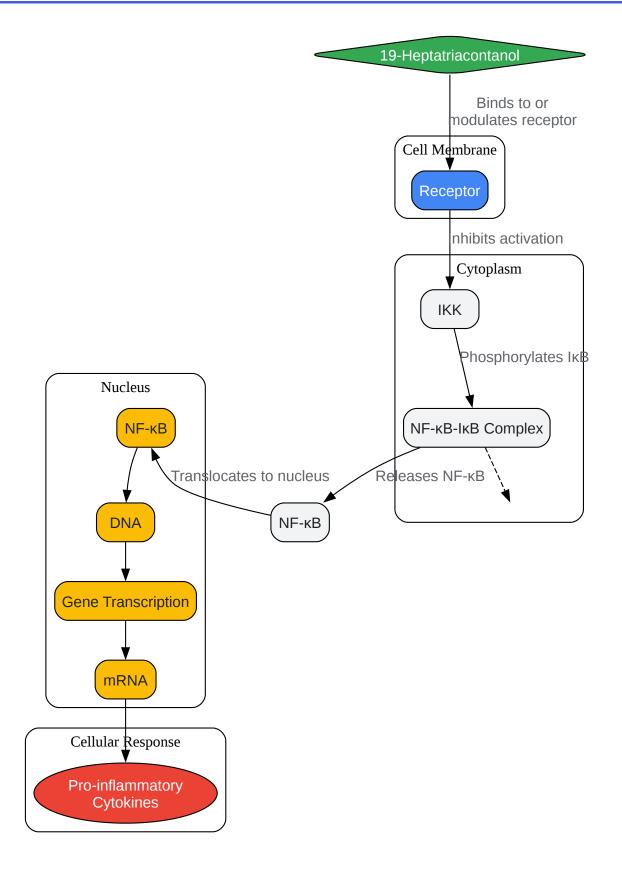
Anti-inflammatory and Anticancer Potential: While direct evidence for **19-Heptatriacontanol** is missing, other long-chain alcohols and related compounds have been investigated for their anti-inflammatory and anticancer properties. For example, Triacontanol (a 30-carbon fatty alcohol) has shown anti-neoplastic potential. Similarly, other natural compounds containing long hydrocarbon chains are being explored for their roles in modulating inflammatory pathways and inhibiting cancer cell growth.

Data Presentation

Due to the absence of specific studies on **19-Heptatriacontanol**, no quantitative data can be presented in tabular format. Future research would be necessary to determine key parameters such as IC_{50} values, efficacy in various assays, and other quantitative measures of biological activity.

Experimental Protocols

Detailed experimental methodologies for **19-Heptatriacontanol** are not available. However, researchers interested in studying this compound could adapt protocols used for other long-chain fatty alcohols. A generalized workflow for investigating the biological activity of a novel long-chain alcohol is proposed below.


Click to download full resolution via product page

Caption: A generalized experimental workflow for investigating the biological activities of **19-Heptatriacontanol**.

Signaling Pathways

As no studies have elucidated the mechanism of action for **19-Heptatriacontanol**, diagrams of its specific signaling pathways cannot be provided. However, based on the activities of other long-chain alcohols, potential targets could include inflammatory signaling cascades or pathways involved in microbial cell membrane integrity. A hypothetical signaling pathway for anti-inflammatory action is presented below for illustrative purposes.

Click to download full resolution via product page

Caption: A hypothetical anti-inflammatory signaling pathway possibly modulated by **19-Heptatriacontanol**.

Conclusion and Future Directions

The current body of scientific literature is devoid of specific research on **19-Heptatriacontanol**. While general trends in the biological activities of long-chain fatty alcohols provide a starting point, dedicated studies are necessary to understand the unique properties of this particular isomer. Future research should focus on the synthesis and purification of **19-**

Heptatriacontanol, followed by a systematic evaluation of its biological activities using in vitro and in vivo models. Such studies would be instrumental in determining its potential for therapeutic applications and would contribute valuable data to the broader understanding of long-chain fatty alcohol pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. The effects of long chain-length n-alcohols on the firing frequency of dopaminergic neurons of the ventral tegmental area PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty alcohol Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Literature review on 19-Heptatriacontanol studies].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b11932174#literature-review-on-19-heptatriacontanol-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com